molecular formula C12H16N2OS B1373070 4-Benzylmorpholine-2-carbothioamide CAS No. 1240528-23-7

4-Benzylmorpholine-2-carbothioamide

Cat. No.: B1373070
CAS No.: 1240528-23-7
M. Wt: 236.34 g/mol
InChI Key: CTMPIXXXJGQABE-UHFFFAOYSA-N
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Description

4-Benzylmorpholine-2-carbothioamide is a chemical compound with the molecular formula C12H16N2OS It is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a carbothioamide group

Scientific Research Applications

4-Benzylmorpholine-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Preparation Methods

The synthesis of 4-Benzylmorpholine-2-carbothioamide typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine. This intermediate is then reacted with thiocarbamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

4-Benzylmorpholine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group, forming new derivatives.

Mechanism of Action

The mechanism of action of 4-Benzylmorpholine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the carbothioamide moiety play crucial roles in its binding affinity and reactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Benzylmorpholine-2-carbothioamide can be compared with other similar compounds, such as:

    4-Benzylmorpholine: Lacks the carbothioamide group, which may result in different reactivity and biological activity.

    Morpholine-2-carbothioamide: Lacks the benzyl group, which affects its overall properties and applications.

    Benzylthiourea: Contains a thiourea group instead of a morpholine ring, leading to different chemical and biological behaviors.

Properties

IUPAC Name

4-benzylmorpholine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c13-12(16)11-9-14(6-7-15-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMPIXXXJGQABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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